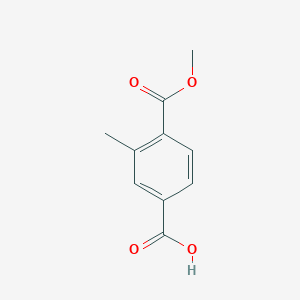

4-(Methoxycarbonyl)-3-methylbenzoic acid

Description

Contextualizing 4-(Methoxycarbonyl)-3-methylbenzoic Acid within Contemporary Organic Chemistry

In the landscape of modern organic chemistry, the emphasis is on the development of efficient and precise synthetic methodologies. Aromatic compounds, in particular, are fundamental building blocks for a vast array of materials and biologically active molecules. openaccessjournals.com this compound fits squarely within this trend, offering chemists a bifunctional scaffold for creating diverse molecular structures. Its utility is underscored by its application as a reagent in a variety of organic reactions, including those pivotal for constructing intricate organic frameworks.

Significance of Dual Functional Groups in Benzoic Acid Derivatives for Synthetic Strategies

The presence of both a carboxylic acid and an ester group on the same aromatic ring is a key feature of this compound. This duality is of paramount importance in synthetic strategies, as it allows for selective chemical transformations. The carboxylic acid group can undergo typical reactions such as salt formation, amidation, and reduction, while the ester group provides a handle for hydrolysis or transesterification. wikipedia.orgharvard.edu This differential reactivity enables chemists to perform sequential modifications, building molecular complexity in a controlled manner.

Historical Development and Evolution of Research Trajectories for Similar Carboxyl- and Ester-Functionalized Aromatic Systems

The study of aromatic compounds with both carboxyl and ester functionalities has a rich history, evolving alongside the broader field of organic chemistry. Early research focused on the fundamental reactivity of these compounds, exploring reactions like esterification and hydrolysis. britannica.com Over time, the focus has shifted towards harnessing their unique properties for more complex applications.

The development of new synthetic methods, such as cross-coupling reactions, has significantly expanded the utility of these bifunctional aromatic systems. These advancements have allowed for the incorporation of these building blocks into a wider range of target molecules, including pharmaceuticals and advanced materials. The ongoing exploration of these systems continues to yield novel synthetic strategies and applications.

Interdisciplinary Relevance of this compound in Materials Science and Pharmaceutical Discovery

The versatility of this compound extends beyond traditional organic synthesis, finding applications in interdisciplinary fields like materials science and pharmaceutical discovery. In materials science, this compound can serve as a monomer or a precursor for the synthesis of specialty polymers and coatings. The ability to precisely control the chemical modifications of the dual functional groups allows for the tailoring of material properties.

In the realm of pharmaceutical discovery, this compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. The structural motifs present in this compound are found in various therapeutic agents, and its bifunctionality allows for the systematic exploration of structure-activity relationships. Research has indicated that derivatives of this compound have been investigated for their potential antiviral activities, highlighting its relevance in medicinal chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 116934-87-3 | 001CHEMICAL 001chemical.com |

| Molecular Formula | C10H10O4 | 001CHEMICAL 001chemical.com |

| Molecular Weight | 194.18 g/mol | 001CHEMICAL 001chemical.com |

| InChI Key | HFCRSABBNBNZNG-UHFFFAOYSA-N | Benchchem |

Interactive Data Table: Related Compounds and Their Applications

| Compound Name | CAS Number | Key Application Area |

| 4-Methoxy-3-methylbenzoic acid | 7151-68-0 | Intermediate in the synthesis of pharmaceuticals like Zafirlukast and Finerenone. chemixl.comchemicalbook.com |

| 3-Fluoro-4-methylbenzoic acid | 403-15-6 | Used in crystallographic studies to understand molecular structures. researchgate.net |

| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | Building block in organic synthesis. bldpharm.com |

| 4-Amino-3-methylbenzoic acid | 2486-70-6 | Building block in organic synthesis. bldpharm.com |

| 4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid | 1285516-45-1 | Intermediate in chemical synthesis. nih.gov |

| 4-(Methoxycarbonyl)benzoic acid | 1679-64-7 | Used in the synthesis of various organic compounds. sigmaaldrich.combldpharm.com |

| 3-(Methoxycarbonyl)-4-methylbenzoic acid | Not Available | Research chemical. nih.gov |

| 4-Methoxy-3-nitrobenzoic acid | 35092-89-8 | Intermediate in pigment production. innospk.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycarbonyl-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-5-7(9(11)12)3-4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCRSABBNBNZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116934-87-3 | |

| Record name | 4-(methoxycarbonyl)-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 4-(Methoxycarbonyl)-3-methylbenzoic Acid

The synthesis of this compound, a key intermediate in various chemical manufacturing processes, is achieved through several established methodologies. These routes primarily involve the modification of substituted benzoic acid precursors. The most prominent strategies include the direct esterification of 3-methylbenzoic acid, the synthesis and subsequent modification of a nitrated precursor, and the application of modern cross-coupling techniques. Each pathway offers distinct advantages concerning yield, scalability, and reaction conditions.

A primary and straightforward method for synthesizing derivatives like this compound is the Fischer esterification of the corresponding carboxylic acid with an alcohol. In this case, the process would involve the reaction of a suitably substituted 3-methylbenzoic acid with methanol. The reaction is an equilibrium process, typically catalyzed by a strong acid. tcu.eduyoutube.com The kinetics of this reaction are influenced by temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net To achieve high yields, the equilibrium must be shifted towards the product side, which can be accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. tcu.edu

The efficiency of acid-catalyzed esterification is highly dependent on the optimization of reaction parameters. For the synthesis of methyl esters from benzoic acid derivatives, catalysts such as concentrated sulfuric acid, p-toluenesulfonic acid, and various solid acids are commonly employed. researchgate.netmdpi.comresearchgate.netdnu.dp.ua Research on the esterification of benzoic acid with methanol has identified key conditions for maximizing yield. One study determined that optimal conversion was achieved at a reaction temperature of 353.15 K (80°C) with a catalyst concentration of 15% of the total mass of the benzoic acid and a methanol-to-acid molar ratio of 3:1 over a 4-hour period. researchgate.net The use of solid acid catalysts, such as zirconium-titanium solid acids, has also been explored, offering the advantage of being recoverable and reusable, which addresses environmental concerns associated with traditional mineral acids. mdpi.comresearchgate.net

| Parameter | Condition | Impact on Reaction | Source |

|---|---|---|---|

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid, Zr/Ti Solid Acids | Increases the rate of reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. | researchgate.netmdpi.comdnu.dp.ua |

| Reactant Ratio (Methanol:Acid) | 3:1 (or greater excess of methanol) | Shifts the reaction equilibrium towards the ester product according to Le Chatelier's Principle. | tcu.eduresearchgate.net |

| Temperature | ~80-120°C | Increases reaction rate; higher temperatures can be achieved under pressure or with higher-boiling alcohols. Strong reflux can help remove water. | researchgate.netmdpi.com |

| Water Removal | Azeotropic distillation or use of drying agents | Shifts the reaction equilibrium towards the products, increasing the final yield. | tcu.edu |

For industrial production, traditional batch reactors are often replaced with continuous flow systems to improve efficiency, safety, and scalability. colab.wsacs.orggoogle.com Continuous flow reactors, including microwave-assisted systems, offer precise control over parameters like temperature, pressure, and residence time, leading to higher productivity and consistent product quality. colab.wsresearchgate.net These systems are particularly advantageous for equilibrium-limited reactions like esterification. High-temperature and high-pressure conditions can be safely achieved in continuous flow setups, which can accelerate the reaction and improve conversion rates, sometimes even without a catalyst. colab.ws For example, a comparative analysis between a continuous stirred tank reactor (CSTR) and a plug-flow reactor (PFR) for esterification showed that PFRs can achieve higher conversion (65.9%) at lower temperatures (70–75 °C) compared to CSTRs (63.6% at 110 °C). mdpi.com The development of continuous processes allows for the recycling of excess alcohol and catalyst, making the industrial production of benzoic acid esters more economical and sustainable. google.com

An alternative strategy for synthesizing substituted benzoic acids involves the oxidation of alkyl-substituted precursors. For compounds related to this compound, a key intermediate is 3-methyl-4-nitrobenzoic acid. This precursor is commonly synthesized by the selective oxidation of one methyl group of 2,4-dimethylnitrobenzene. patsnap.compatsnap.comgoogle.com Various oxidizing agents have been used, including potassium permanganate and chromium trioxide, but dilute nitric acid is often preferred for industrial applications due to lower cost and reduced environmental impact, as the resulting waste acid can be recycled. google.comgoogle.com

The successful synthesis of 3-methyl-4-nitrobenzoic acid via nitric acid oxidation hinges on the careful control of reaction conditions to maximize yield and minimize the formation of by-products. patsnap.comgoogle.com The process involves using dilute nitric acid as the oxidant with 2,4-dimethylnitrobenzene as the starting material. patsnap.com By reasonably controlling the feed ratio, reaction temperature, pressure, and time, the reaction yield can be significantly improved from as low as 27% to over 50%. google.comgoogle.com This method avoids the use of more expensive and hazardous heavy-metal oxidants. google.com

| Parameter | Optimized Range/Value | Effect | Source |

|---|---|---|---|

| Starting Material | 2,4-dimethylnitrobenzene | Provides the necessary methyl and nitro groups in the correct positions for selective oxidation. | patsnap.compatsnap.comgoogle.com |

| Oxidant | Dilute Nitric Acid | Cost-effective and recyclable oxidant that selectively oxidizes one methyl group. | patsnap.comgoogle.com |

| Nitric Acid Concentration | 30-65% | Concentration is critical for controlling the rate and selectivity of the oxidation. | google.com |

| Molar Ratio (Raw Material:Nitric Acid) | 1 : 5.5 to 1 : 8.0 | Ensures sufficient oxidant is present for the conversion of the starting material. | google.com |

| Temperature & Pressure | 170-200°C & 30-50 kg/cm² | High temperature and pressure accelerate the slow oxidation process, enabling complete conversion in minutes. | actachemscand.org |

| Yield | >50% | Optimized conditions significantly increase the yield compared to non-optimized processes. | google.com |

Once 3-methyl-4-nitrobenzoic acid is synthesized, it can be converted to 4-amino-3-methylbenzoic acid through reduction, typically using a palladium-on-carbon catalyst under a hydrogen atmosphere. chemicalbook.com The resulting amino acid can then undergo further reactions, such as diazotization followed by substitution, to introduce other functional groups before or after the final esterification step.

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds, among which palladium-catalyzed cross-coupling reactions are preeminent. orgsyn.org The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl-boronic acid, is a versatile method for creating biaryl compounds and could be adapted for the synthesis of complex benzoic acid derivatives. orgsyn.orgnsf.gov

This strategy could hypothetically be employed to construct the this compound framework. For example, a Suzuki coupling could be performed between a boronic acid derivative of a methyl-substituted ring and a halogenated methyl benzoate derivative. The key advantages of this methodology include mild reaction conditions and high functional group tolerance. orgsyn.org The efficiency of these reactions has been improved through the development of advanced catalyst systems, including ligandless palladium catalysts, which can minimize side reactions and allow for greater catalytic turnovers. orgsyn.org While direct synthesis of this compound using this method is not extensively documented in the provided sources, the successful application of palladium-catalyzed coupling for structurally similar molecules, such as methyl 4-benzoylbenzoate, demonstrates its viability as a synthetic strategy. nsf.gov

Palladium-Catalyzed Coupling Strategies

Ullmann–Goldberg Cross-Coupling for Aryl-Methylbenzoate Linkages

The Ullmann–Goldberg reaction, a copper-catalyzed nucleophilic aromatic substitution, is a foundational method for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgacs.org This reaction type is particularly relevant for creating aryl-ether or aryl-amine linkages. The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations have rendered the reaction catalytic and more efficient under milder conditions through the use of soluble copper catalysts and various ligands. rug.nl

The Goldberg variation specifically refers to the copper-catalyzed amination of aryl halides, first reported in 1906. acs.orgresearchgate.net This reaction, an alternative to the Buchwald-Hartwig amination, typically involves coupling an aryl halide with an amine. wikipedia.org For instance, the reaction of 2-chlorobenzoic acid with aniline in the presence of a copper catalyst yields 2-phenylaminobenzoic acid. acs.org

Copper(I) compounds are generally considered the active catalytic species in Ullmann-type reactions. organic-chemistry.orgrug.nl Copper(I) oxide (Cu₂O) can serve as an effective catalyst, or catalyst precursor, in these couplings. In the arylation of active hydrogen compounds like benzoic acid, copper oxides can act not only as a catalyst but also as a halogen acceptor, allowing the reaction to proceed without an added base. cdnsciencepub.com The mechanism is proposed to involve the initial formation of a copper-substrate species (e.g., RZ-Cu), which then reacts with the aryl halide. cdnsciencepub.com Studies have shown that Cu₂O is an active catalyst, with reactivity generally following the order of Cu > Cu₂O > CuO. cdnsciencepub.com The process is believed to be initiated by the formation of a complex between Cu(I) and the aromatic ring of the brominated benzoic acid. biu.ac.il

The synthesis of the necessary precursor, 4-bromo-3-methylbenzoic acid, is achieved through the electrophilic aromatic substitution of 3-methylbenzoic acid. The directing effects of the substituents on the aromatic ring govern the regioselectivity of this reaction. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. In the case of 3-methylbenzoic acid, the position ortho to the methyl group and meta to the carboxylic acid group (C-4) is sterically accessible and electronically favored for bromination. The reaction is typically carried out using bromine (Br₂) in the presence of a catalyst, such as iron powder or a Lewis acid like FeBr₃, in a suitable solvent like acetic acid. This method allows for the selective installation of a bromine atom at the 4-position, yielding the key intermediate for subsequent coupling reactions.

| Reaction | Starting Material | Reagents | Product | Reference |

| Electrophilic Bromination | 3-Methylbenzoic acid | Br₂, Acetic Acid | 4-Bromo-3-methylbenzoic acid |

While the classic Ullmann reaction is primarily used for C-O, C-N, and C-S bond formation, analogous copper-catalyzed cross-coupling reactions can be envisioned for C-C bond formation to introduce a methoxycarbonyl group. However, a more common and direct approach to installing the methoxycarbonyl group onto the pre-brominated aromatic ring involves palladium-catalyzed carbonylation reactions or formation of a Grignard or organolithium reagent followed by quenching with a chloroformate. For a copper-mediated process analogous to the Ullmann reaction, a copper(I) salt of a methoxycarbonyl-containing reagent would theoretically react with the 4-bromo-3-methylbenzoic acid. The Hurtley reaction, a related copper-catalyzed C-C coupling, demonstrates the feasibility of such transformations with certain carbon nucleophiles. researchgate.net

Suzuki Coupling in the Synthesis of Alkenyldiarylmethanes

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.gov This reaction can be employed to synthesize complex molecular architectures like alkenyldiarylmethanes. In this context, a derivative of this compound, such as an aryl halide or triflate, would serve as the electrophilic partner. This partner would be coupled with a vinylboronic acid or ester to construct the alkenyl-aryl bond. The resulting structure could then undergo a second Suzuki coupling with another arylboronic acid at a different position to complete the alkenyldiarylmethane framework. The reaction is known for its broad functional group tolerance and generally mild conditions. researchgate.netmdpi.com

| Coupling Partners | Catalyst System | Product Type |

| Aryl Halide & Alkenyl Boronate | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Alkenylarene |

| Alkenyl Halide & Aryl Boronate | Palladium Catalyst, Base | Alkenylarene |

Sonogashira Coupling and Subsequent Hydrostannation for Vinyl Stannane Precursors

The synthesis of vinyl stannane precursors can be achieved via a two-step sequence involving Sonogashira coupling followed by hydrostannation.

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.gov A halogenated derivative of this compound can be coupled with a terminal alkyne under Sonogashira conditions to produce an alkynyl-substituted benzoic acid derivative. This reaction is highly efficient for creating sp²-sp carbon bonds. rsc.orgscielo.org.mx

Following the Sonogashira coupling, the resulting alkyne undergoes hydrostannation. This reaction involves the addition of a tin hydride (e.g., tributyltin hydride) across the carbon-carbon triple bond to form a vinyl stannane. qub.ac.uk The hydrostannation of alkynes is a highly atom-economical method to access these valuable synthetic intermediates. qub.ac.ukresearchgate.net The regioselectivity and stereoselectivity of the hydrostannation can often be controlled by the choice of catalyst, with palladium complexes being the most utilized for this purpose. qub.ac.ukqub.ac.uk This sequence provides a versatile route to functionalized vinyl stannanes, which are important precursors for further cross-coupling reactions like the Stille coupling.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Sonogashira Coupling | Halogenated Benzoic Acid Derivative, Terminal Alkyne | Alkynyl Benzoic Acid Derivative |

| 2 | Hydrostannation | Alkynyl Benzoic Acid Derivative, Organotin Hydride | Vinyl Stannane Derivative |

Multi-Step Approaches from Halogenated Benzoic Acid Derivatives

The synthesis of this compound can be approached through various multi-step synthetic sequences starting from readily available halogenated benzoic acids. One logical pathway begins with the bromination of a suitable benzoic acid derivative. For example, starting with 3-methylbenzoic acid, a selective bromination at the 4-position yields 4-bromo-3-methylbenzoic acid.

Subsequently, the introduction of the methoxycarbonyl group can be achieved. While direct carboxylation with methyl chloroformate under Ullmann conditions is one possibility, a more common route involves a palladium-catalyzed carbonylation reaction. In this process, the 4-bromo-3-methylbenzoic acid is treated with carbon monoxide and methanol in the presence of a palladium catalyst and a base. This directly converts the aryl bromide to the corresponding methyl ester, yielding the target molecule.

An alternative multi-step route could involve the nitration of benzoic acid to produce m-nitrobenzoic acid, followed by further functional group manipulations. truman.edu However, routes starting from halogenated precursors often offer more direct and regioselective control. For instance, 2-bromo-3-methylbenzoic acid can be synthesized from p-nitrotoluene through a sequence of bromination, cyanation, and hydrolysis steps. orgsyn.org This highlights the utility of halogenated intermediates in directing the synthesis of complex substituted benzoic acids.

Esterification for Carboxylic Acid Protection

In multi-step syntheses involving molecules with multiple reactive sites, such as a dicarboxylic acid precursor to this compound, the selective protection of one carboxylic acid group is a crucial step. Esterification is a common strategy to achieve this, rendering the carboxyl group unreactive towards subsequent reagents. The Fischer-Speier esterification is a classic method, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. uomustansiriyah.edu.iq

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by the alcohol (e.g., methanol). uomustansiriyah.edu.iq A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst. uomustansiriyah.edu.iq

Alternative methods for esterification under milder conditions have been developed. For instance, reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of a base can form a 4-methoxybenzyl (PMB) ester, a protecting group known for its stability and versatile cleavage options. nih.gov Another approach involves using N,N-diisopropyl-O-(4-methoxybenzyl)isourea, which reacts with carboxylic acids at room temperature to provide the corresponding PMB esters in good yields. nih.gov

Solid acid catalysts, such as zirconium-based catalysts, are also employed for esterification, offering advantages like easier separation and recyclability, aligning with green chemistry principles. mdpi.comresearchgate.net

Table 1: Comparison of Esterification Methods for Carboxylic Acid Protection

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Low-cost reagents |

| PMB Ester Formation | 4-Methoxybenzyl chloride, Base (e.g., Triethylamine) | Varies | Stable protecting group, mild conditions |

| Isourea-Mediated Esterification | N,N-diisopropyl-O-(4-methoxybenzyl)isourea | Room Temperature | Mild conditions, good yields |

Palladium Coupling for Acetyl Precursor Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, can be utilized to introduce acetyl groups or their precursors onto an aromatic ring. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nsf.gov

In a synthetic route involving a derivative of this compound, a halogenated precursor could be coupled with an appropriate boronic acid to introduce a benzoyl group, a common precursor to other functionalities. For example, the coupling of 4-(methoxycarbonyl)phenylboronic acid with an acyl-transfer agent can produce methyl 4-benzoylbenzoate. nsf.gov Various palladium catalysts can be employed, with the choice of catalyst and ligands significantly influencing the reaction's efficiency and yield. nsf.govorgsyn.org Ligandless methodologies have also been developed, offering a simpler and more efficient reaction setup. orgsyn.org

Table 2: Palladium Catalysts in Suzuki-Miyaura Cross-Coupling for Ketone Synthesis nsf.gov

| Catalyst System | Base | Temperature | Yield |

|---|---|---|---|

| Pd–PEPPSI–IPr (3.0 mol%) | K₂CO₃ | 80 °C | 79% |

Halogenation (e.g., N-Bromosuccinimide) for Haloketone Formation

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for selective bromination, particularly at allylic and benzylic positions. masterorganicchemistry.commissouri.edu This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. missouri.eduysu.edu For a compound like this compound, the methyl group on the benzene (B151609) ring is a benzylic position and is susceptible to radical halogenation.

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with light. missouri.eduysu.edu The initiator helps to generate a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a stable benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the brominated product and a new bromine radical, thus propagating the chain reaction. masterorganicchemistry.com

This transformation is foundational for further synthetic modifications, as the resulting bromomethyl group is a versatile handle for introducing other functional groups through nucleophilic substitution. For instance, 4-methylbenzoic acid can be efficiently converted to 4-(bromomethyl)benzoic acid using NBS and benzoyl peroxide in a suitable solvent like chlorobenzene. ysu.edu

Table 3: Typical Conditions for Wohl-Ziegler Bromination ysu.edu

| Substrate | Reagent | Initiator | Solvent | Conditions |

|---|

Novel Synthetic Approaches and Route Development

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. Research into the synthesis of this compound and its derivatives explores green chemistry principles, biocatalysis, and advanced mechanistic pathways.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. Key principles include the use of safer solvents, improving energy efficiency, and employing catalytic reagents over stoichiometric ones.

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods. Enzymes operate under mild conditions (pH and temperature), are highly selective, and can reduce the need for protecting groups and minimize waste.

Table 4: Factors Affecting Enzymatic Esterification of Benzoic Acid nih.gov

| Factor | Observation |

|---|---|

| Methanol Concentration | Inhibits the lipase enzyme at concentrations above 90 mM. |

| Benzoic Acid Concentration | Does not inhibit the lipase up to 100 mM. |

| Water Content | A minimum amount of water is necessary to activate the biocatalyst. |

Photochemical Transformations and Radical Coupling Mechanisms

Photochemical methods, which use light to initiate chemical reactions, can provide unique reaction pathways that are often inaccessible through thermal methods. Radical reactions, in particular, are well-suited for photochemical initiation.

As discussed in the context of halogenation (Section 2.1.4.3), the Wohl-Ziegler reaction can be initiated by UV light, which causes the homolytic cleavage of a radical initiator or the Br-N bond in NBS. masterorganicchemistry.commissouri.edu This generation of radicals under photochemical conditions can be highly efficient and avoids the need for potentially hazardous thermal initiators. The subsequent radical chain mechanism allows for the selective functionalization of positions like the benzylic methyl group in this compound. Further research into photochemical transformations could uncover novel radical coupling reactions to build more complex molecular architectures from this intermediate.

Mechanistic Elucidation of Key Synthetic Steps

Hydrolysis of the Methoxycarbonyl Group: Kinetics and Catalysis

The hydrolysis of the methoxycarbonyl (ester) group is a fundamental reaction in the chemistry of this compound. This process can be catalyzed by either acid or base.

Under acidic conditions, the reaction typically proceeds through an A-2 mechanism. This involves a rate-determining step where a water molecule attacks the protonated conjugate acid of the ester. acs.org The general mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com

Base-catalyzed hydrolysis, or saponification, occurs via the BAc2 mechanism. The hydroxide ion directly attacks the carbonyl carbon of the ester. The rate of this reaction is highly dependent on the concentration of the hydroxide ion. researchgate.net For substituted benzoic acid esters, the kinetic constants of hydrolysis often follow the Hammett relationship, which correlates reaction rates with substituent constants. researchgate.net

Studies on substituted benzoic acid esters in near-critical water have shown autocatalytic kinetic behavior, where the benzoic acid product catalyzes the reaction. rsc.orgrsc.org Interestingly, under these specific high-temperature and high-pressure conditions, the rate constant was found to be surprisingly independent of the ring substituents, suggesting a dominant acid-catalyzed mechanism. rsc.orgrsc.org

Interactive Table: Factors Influencing Ester Hydrolysis Rate

| Factor | Effect on Acid-Catalyzed Rate | Effect on Base-Catalyzed Rate | Mechanistic Rationale |

|---|---|---|---|

| Acid Concentration | Increases rate | No direct effect | Higher concentration of protonated ester intermediate. acs.org |

| Base Concentration | No direct effect | Increases rate | Hydroxide is the nucleophile in the rate-determining step. researchgate.net |

| Electron-withdrawing Substituents | Negligible effect | Increases rate | Stabilizes the negatively charged transition state. researchgate.netrsc.org |

| Electron-donating Substituents | Negligible effect | Decreases rate | Destabilizes the negatively charged transition state. libretexts.orgopenstax.org |

| Temperature | Increases rate | Increases rate | Provides activation energy for the reaction. |

Role of Steric Hindrance and Substituent Position on Reactivity

The positions of the methyl and methoxycarbonyl groups on the benzoic acid ring significantly influence the molecule's reactivity due to both steric and electronic effects.

The methyl group at the 3-position (ortho to the methoxycarbonyl group) introduces steric hindrance. This steric bulk can force the adjacent methoxycarbonyl group to twist out of the plane of the benzene ring. stackexchange.comquora.com This phenomenon, known as the "ortho-effect," disrupts the conjugation between the carbonyl group and the aromatic ring. stackexchange.comstackexchange.com A consequence of this reduced resonance is an increase in the electrophilicity of the carbonyl carbon, which can affect the rate of nucleophilic attack. While almost all ortho-substituents increase the acid strength of benzoic acid, the exact cause is believed to be a combination of steric and electronic factors. libretexts.org

Exploration of Diastereoselectivity in Analogous Reactions

While the synthesis of this compound itself does not inherently involve the creation of chiral centers, the principles of diastereoselectivity are crucial in the synthesis of more complex analogues where stereochemistry is a factor. Diastereoselectivity refers to the preferential formation of one diastereomer over another in a reaction.

In analogous reactions involving substituted aromatic compounds, the introduction of new stereocenters can be controlled by various factors, including the presence of existing chiral centers, the use of chiral catalysts, or the steric influence of substituents on the aromatic ring. For instance, in the synthesis of silyl-substituted pyrrolidines, the highly diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine is a key step. acs.org The stereochemical outcome is dictated by the existing chirality of the sulfinimine and the reaction conditions. acs.org Such principles could be applied to the synthesis of derivatives of this compound where chiral side chains or additional functional groups are introduced, requiring precise control over the spatial arrangement of atoms.

Comparative Analysis of Synthetic Methodologies: Yield, Purity, Scalability, and Cost-Effectiveness

Several synthetic routes can be envisioned for the production of this compound, each with distinct advantages and disadvantages. A common starting material is 3-methyl-4-nitrobenzoic acid.

Another approach could involve the direct carbonylation of a suitable precursor, such as a halogenated derivative of methyl toluene (B28343). While potentially more direct, carbonylation reactions often require transition metal catalysts and high pressures, which can increase costs and pose scalability challenges.

The choice of synthetic route ultimately depends on a trade-off between the cost of starting materials, the number of synthetic steps, the achievable yield and purity, and the ease of scale-up.

Interactive Table: Comparison of Potential Synthetic Routes

| Synthetic Route | Key Reactions | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| From 3-Methyl-4-nitrobenzoic acid | Nitro reduction, Diazotization, Sandmeyer or related reaction | Readily available starting material. chemicalbook.com High yield in reduction step. chemicalbook.com | Multi-step process. Diazotization can be hazardous and low-yielding. |

| From 4-Bromo-3-methyltoluene | Grignard formation, Carboxylation, Esterification | Can be a one-pot reaction for the acid. | Grignard reagents are sensitive to moisture. May have regioselectivity issues. |

| From 3-Methyl-p-toluic acid | Side-chain oxidation, Esterification | Potentially fewer steps. | Oxidation of the 4-methyl group needs to be selective over the 3-methyl group, which can be difficult. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 4-(methoxycarbonyl)-3-methylbenzoic acid reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity of each signal are diagnostic of the electronic environment and neighboring protons.

The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The proton positioned between the two bulky electron-withdrawing groups (carboxylic acid and methoxycarbonyl) would be the most deshielded. The other two aromatic protons will also exhibit distinct chemical shifts and coupling patterns based on their positions relative to the substituents.

The methyl group attached to the aromatic ring and the methyl group of the ester functionality will each appear as sharp singlet signals in the upfield region of the spectrum. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This is a representative table based on typical chemical shifts for similar structures, as specific experimental data is not readily available.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 12.0 - 13.0 | br s | - | 1H |

| Ar-H (ortho to -COOH) | 8.1 - 8.3 | d | ~8.0 | 1H |

| Ar-H (ortho to -COOCH₃) | 7.9 - 8.1 | dd | ~8.0, ~2.0 | 1H |

| Ar-H (ortho to -CH₃) | 7.4 - 7.6 | d | ~2.0 | 1H |

| -COOCH₃ | 3.9 - 4.0 | s | - | 3H |

| Ar-CH₃ | 2.5 - 2.7 | s | - | 3H |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbons of the carboxylic acid and the ester group are expected to resonate at the most downfield chemical shifts, typically in the range of 165-180 ppm. The aromatic carbons will appear in the region of 120-140 ppm, with the carbons directly attached to the substituents showing characteristic shifts. The methyl carbons of the ester and the aromatic methyl group will be found at the most upfield positions.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This is a representative table based on typical chemical shifts for similar structures, as specific experimental data is not readily available.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C OOH | 168 - 172 |

| -C OOCH₃ | 165 - 168 |

| Ar-C (quaternary, attached to -COOH) | 132 - 135 |

| Ar-C (quaternary, attached to -COOCH₃) | 130 - 133 |

| Ar-C (quaternary, attached to -CH₃) | 138 - 142 |

| Ar-C H | 128 - 135 |

| -COOC H₃ | 52 - 55 |

| Ar-C H₃ | 20 - 23 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons. For instance, the protons of the aromatic methyl group would show correlations to the adjacent aromatic carbons, and the ester methyl protons would correlate with the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure. For this molecule, NOESY could show correlations between the aromatic methyl protons and the adjacent aromatic proton, confirming their spatial proximity.

Infrared (IR) Spectroscopy: Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands:

A very broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands.

Strong C=O stretching bands for the carboxylic acid and ester carbonyl groups. The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the ester C=O stretch is typically found at a slightly higher frequency, around 1720-1740 cm⁻¹. These two bands may overlap.

C-O stretching vibrations for the carboxylic acid and ester groups in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

Table 3: Hypothetical IR Absorption Bands for this compound (Note: This is a representative table based on typical vibrational frequencies for the functional groups present.)

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic & Aliphatic) | 2850 - 3100 | Medium |

| C=O stretch (Ester) | 1720 - 1740 | Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O stretch (Ester & Carboxylic acid) | 1200 - 1300 | Strong |

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₁₀H₁₀O₄), the expected exact mass would be calculated based on the most abundant isotopes. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing valuable structural information. Key fragmentation pathways would likely involve:

Loss of a methoxy group (-OCH₃) from the ester, resulting in an [M-31]⁺ peak.

Loss of a carboxyl group (-COOH), leading to an [M-45]⁺ peak.

Loss of a methoxycarbonyl group (-COOCH₃), giving an [M-59]⁺ peak.

Decarboxylation of the molecular ion, resulting in an [M-44]⁺ peak.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound (Note: This is a representative table of expected fragmentation patterns.)

| m/z Value | Proposed Fragment Ion |

| 194 | [C₁₀H₁₀O₄]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 163 | [M - OCH₃]⁺ |

| 149 | [M - COOH]⁺ |

| 135 | [M - COOCH₃]⁺ |

X-ray Diffraction (XRD) Studies for Solid-State Molecular Structures

For crystalline solids, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. An XRD study of this compound would provide detailed information on:

Bond lengths and bond angles with high precision.

The planarity of the benzene ring and the orientation of the substituent groups.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state.

The crystal packing arrangement.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ).

Interactive Data Table: Elemental Composition of this compound

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 61.85 % | Data not available |

| Hydrogen (H) | 5.19 % | Data not available |

| Oxygen (O) | 32.96 % | Data not available |

| Note: Experimental values from peer-reviewed literature for this specific compound were not found. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Table 1: Illustrative Calculated Geometric Parameters for a Substituted Benzoic Acid Derivative (e.g., 4-bromo-3-(methoxymethoxy) benzoic acid) using DFT. This data is for a related compound and not 4-(Methoxycarbonyl)-3-methylbenzoic acid.

| Parameter | Calculated Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-COOH bond length | ~1.49 Å |

| C=O bond length | ~1.21 Å |

| C-O bond length | ~1.36 Å |

| O-H bond length | ~0.97 Å |

| C-C-C (aromatic) bond angle | ~120° |

Electronic structure analysis through DFT provides insights into the molecule's reactivity and spectroscopic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: Illustrative Calculated Electronic Properties for a Substituted Benzoic Acid Derivative using DFT. This data is for a related compound and not this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

DFT calculations are also a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. While specific calculated spectroscopic data for this compound is not available, studies on similar molecules like 4-mercaptobenzoic acid show good agreement between DFT-calculated and experimentally obtained IR and Raman spectra. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental IR Frequencies for a Substituted Benzoic Acid. This data is for a related compound and not this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3500 | ~3450 |

| C=O stretch | ~1700 | ~1680 |

| C-C aromatic stretch | ~1600 | ~1590 |

| C-O stretch | ~1300 | ~1290 |

Similarly, NMR chemical shifts can be calculated to aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system.

For a flexible molecule like this compound, conformational analysis is crucial for understanding its behavior. The rotation around the single bonds connecting the carboxylic acid and methoxycarbonyl groups to the benzene (B151609) ring gives rise to different conformers with varying energies. MD simulations can be used to explore the conformational landscape and determine the relative populations of different conformers at a given temperature. ucl.ac.uk

A torsional potential energy profile can be calculated by systematically rotating a specific dihedral angle and calculating the energy at each step. This provides the energy barriers for rotation between different conformers. For substituted benzoic acids, the orientation of the carboxylic acid group (syn or anti) relative to the benzene ring is a key conformational feature. nih.gov

In the solid state and in nonpolar solvents, carboxylic acids like this compound are known to form hydrogen-bonded dimers. A fascinating aspect of these dimers is the potential for double proton transfer between the two molecules. MD simulations can be employed to study the mechanism and dynamics of this process. bohrium.comresearchgate.net These simulations can elucidate the potential energy barrier for the proton transfer and the role of quantum tunneling, especially at low temperatures. arxiv.orgnih.gov Studies on the benzoic acid dimer have shown that pressure can significantly lower the proton transfer barrier. arxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, QSAR studies on other benzoic acid derivatives have been conducted to understand their antimicrobial and other biological activities. nih.govnih.gov

In a typical QSAR study, various molecular descriptors (e.g., physicochemical, topological, and electronic) are calculated for a set of molecules with known activities. Statistical methods are then used to build a mathematical model that can predict the activity of new, untested compounds. For benzoic acid derivatives, descriptors such as hydrophobicity, molar refractivity, and various electronic and shape indices have been shown to be important for their biological activity. nih.gov The inclusion of this compound in such a study would allow for the prediction of its activity based on its calculated descriptors.

Aromaticity Analysis (e.g., HOMA)

Aromaticity is a key property of cyclic molecules that influences their stability, reactivity, and electronic properties. nih.gov The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used computational method to quantify the degree of aromaticity based on the variation of bond lengths within a ring. nih.govresearchgate.net A HOMA value of 1 indicates a fully aromatic system like benzene, while values less than 1 suggest a decrease in aromaticity. nih.gov

For benzoic acid, a parent structure of the title compound, the HOMA index indicates a high degree of aromaticity. researchgate.net The presence of substituents on the benzene ring, such as the methoxycarbonyl and methyl groups in this compound, can slightly alter the electron distribution and bond lengths in the ring, thus modulating its aromaticity. This, in turn, can influence the molecule's interaction with biological targets. The HOMA index is not just a simple measure of aromaticity; it also reflects the cyclic nature, degree of unsaturation, and how rings are connected in polycyclic systems. ineosopen.org

The HOMA index is calculated based on experimental or computationally determined bond lengths and can provide insights into the electronic character of the substituted benzene ring in this compound.

| Compound | HOMA Value (Predicted Range) | Interpretation |

| Benzene | 1 | Fully aromatic |

| Benzoic Acid | ~0.98 | Highly aromatic |

| This compound | Expected to be slightly less than 1 | High degree of aromaticity with minor perturbation from substituents |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Assessment

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. nih.gov Various computational models and online tools like SwissADME and admetSAR are available for this purpose. nih.govresearchgate.net

For this compound, a preliminary ADMET profile can be computationally generated. Key parameters include:

Absorption: Predictions of oral bioavailability and intestinal absorption are often based on properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). rjpponline.org

Distribution: Parameters such as plasma protein binding and blood-brain barrier permeability are estimated. mdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Estimation of how the compound is likely to be eliminated from the body.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Predicted ADMET Properties for this compound (Hypothetical Data)

| Property | Predicted Value | Significance |

| Absorption | ||

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | May have a prolonged duration of action mdpi.com |

| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | No | Unlikely to be a substrate for this transporter |

| Toxicity | ||

| Ames Mutagenicity | No | Low likelihood of being mutagenic |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Drug-likeness assessment evaluates whether a compound has properties that make it a likely candidate for an oral drug. nih.gov This is often based on rules like Lipinski's Rule of Five and Veber's rules. nih.gov The bioavailability score, which is calculated based on multiple parameters, provides a more comprehensive assessment of the compound's potential to be a drug.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

As a key intermediate, 4-(methoxycarbonyl)-3-methylbenzoic acid provides a rigid phenyl scaffold decorated with functional groups that can be independently addressed. The carboxylic acid can participate in reactions such as amidation or esterification, while the methoxycarbonyl group can be hydrolyzed, reduced, or used as a directing group in further aromatic substitutions. This inherent reactivity profile makes it an attractive starting point for multi-step syntheses of elaborate organic molecules.

The structural framework of this compound is embedded within various molecules of pharmaceutical interest. Its role as a precursor allows for the systematic construction of potential drug candidates.

In the quest for new therapeutic agents, chemists often rely on established molecular scaffolds that can be systematically modified to optimize biological activity and pharmacokinetic properties. The substituted benzoic acid motif is a common feature in many biologically active compounds. The specific arrangement of the methyl, methoxycarbonyl, and carboxylic acid groups in this compound offers a unique template for creating libraries of new compounds for screening in drug discovery programs.

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes. google.com Its chemical structure is a complex benzoic acid derivative. nih.gov The synthesis of Repaglinide and its analogues involves key intermediates that are substituted benzoic acids. nih.govuni-mainz.de For instance, a known key intermediate in the synthesis of Repaglinide is 3-ethoxy-4-ethoxycarbonylphenylacetic acid. researchgate.net While various benzoic acid derivatives are central to the synthesis pathways of this drug class, based on reviewed literature, this compound is not described as a direct precursor in the synthesis of Repaglinide. google.comnih.govuni-mainz.deresearchgate.net

Alkenyldiarylmethanes (ADAMs) are a potent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target a key enzyme in the life cycle of the human immunodeficiency virus (HIV). The structural core of many active ADAM compounds incorporates a 2-methoxy-3-methylbenzoic acid methyl ester moiety, which is directly related to this compound. This fragment plays a crucial role in the compound's ability to bind to the allosteric site of the HIV-1 reverse transcriptase enzyme.

Research has focused on synthesizing novel ADAMs by modifying different parts of the molecule to improve potency and metabolic stability. In several synthesized analogues, the 4-methoxy-3-methoxycarbonyl substituents were identified as being important for activity. For example, one of the most potent compounds identified in a study was (E)-5-[1-(3,7-dimethyl-2-oxo-2,3-dihydro-benzoxazol-5-yl)-5-methoxycarbonyl-pent-1-enyl]-2-methoxy-3-methylbenzoic acid methyl ester, which showed inhibitory concentrations in the nanomolar range against HIV-1. google.com This highlights the significance of the substituted benzoic acid framework as a foundational element in the design of these specific anti-HIV agents.

Table 1: Research Findings on Selected Alkenyldiarylmethane (ADAM) NNRTIs

| Compound Name | Research Focus | Key Finding | Citation |

|---|---|---|---|

| (E)-5-[1-(3,7-dimethyl-2-oxo-2,3-dihydro-benzoxazol-5-yl)-5-methoxycarbonyl-pent-1-enyl]-2-methoxy-3-methylbenzoic acid methyl ester (7) | Synthesis and anti-HIV activity of new ADAM NNRTIs. | Inhibited HIV-1 reverse transcriptase with an IC50 of 20 nM and showed potent activity against HIV-1 strains in cell culture (EC50 values of 30 and 90 nM). | google.com |

Benzoic acid and its derivatives can be used as monomers in the synthesis of various polymers, including polyesters and polyamides. The presence of two reactive sites (the carboxylic acid and the ester) on this compound makes it a candidate for step-growth polymerization. For instance, after hydrolysis of the methyl ester to a second carboxylic acid group, the resulting dicarboxylic acid could be reacted with a diol to form a polyester (B1180765) or with a diamine to form a polyamide. While it is classified as a material building block for polymer science, specific examples of its use in polymerization and the properties of the resulting polymers are not extensively detailed in the surveyed literature. bldpharm.com

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rroij.comnih.gov The organic linkers are typically multi-topic ligands, with carboxylate groups being one of the most common functionalities used to bridge metal centers. dovepress.com Aromatic carboxylic acids, such as derivatives of benzoic acid, are frequently employed as linkers to create robust frameworks with high surface areas and tunable pore sizes. rroij.comdovepress.com

The structure of this compound, containing a carboxylic acid group, makes it a potential candidate for use as an organic linker in MOF synthesis. The ester group could either be retained as a functional group within the pores of the MOF or be hydrolyzed pre- or post-synthesis to create a dicarboxylate linker, which would allow it to connect to two different metal centers. While the use of functionalized benzoic acids like 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) and 4-(imidazole-1-yl)benzoic acid as linkers is well-documented, the specific incorporation of this compound into MOF structures is not prominently featured in the reviewed research. rroij.comwpi.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-ethoxy-4-ethoxycarbonylphenylacetic acid |

| This compound |

| 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) |

| 4-(imidazole-1-yl)benzoic acid |

| Alkenyldiarylmethane (ADAM) |

| (E)-5-[1-(3,7-dimethyl-2-oxo-2,3-dihydro-benzoxazol-5-yl)-5-methoxycarbonyl-pent-1-enyl]-2-methoxy-3-methylbenzoic acid methyl ester |

| Repaglinide |

Building Block for Metal-Organic Frameworks (MOFs)

Derivatization Strategies for Enhanced Functionality

The dual reactivity of the carboxylic acid and ester groups in this compound allows for the creation of a wide range of new molecules with tailored properties.

The chemical versatility of this compound allows for selective modifications to generate novel derivatives. The carboxylic acid can be converted into amides, esters, or acid chlorides, while the methyl ester can be hydrolyzed to a second carboxylic acid, reduced to an alcohol, or converted to an amide.

For example, fragment-based drug design has led to the synthesis of novel benzofuran (B130515) derivatives as potent enzyme inhibitors. nih.gov This approach involves combining molecular fragments to build a lead compound. A similar strategy could utilize this compound as a core fragment. For instance, the carboxylic acid could be coupled with various amines to create a library of amides, while the ester group could be modified to fine-tune solubility or introduce another point for molecular interactions. Studies on related benzoic acid derivatives have produced compounds with significant biological activity, such as inhibitors of cyclooxygenase (COX) enzymes. najah.edu

Table 2: Potential Derivatization Reactions

| functionsFunctional Group | biotechReaction Type | bubble_chartResulting Functional Group | buildPotential Application |

|---|---|---|---|

| Carboxylic Acid | Amidation | Amide (-CONH-R) | Building block for peptides, polymers, pharmaceuticals |

| Carboxylic Acid | Esterification | Ester (-COO-R) | Prodrugs, fragrances, plasticizers |

| Methyl Ester | Hydrolysis | Carboxylic Acid (-COOH) | Creation of dicarboxylic acids for polyesters |

| Methyl Ester | Reduction | Hydroxymethyl (-CH₂OH) | Synthesis of polyesters, polyurethanes |

| Aromatic Ring | Nitration/Reduction | Amine (-NH₂) | Precursor for azo dyes, pharmaceuticals |

A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The rigid phenyl ring of this compound, combined with its two distinct and regiochemically defined functional groups, makes it an excellent candidate for a multifunctional scaffold.

By sequentially or selectively modifying the carboxylic acid and ester groups, chemists can construct complex molecules with precise three-dimensional arrangements of functionality. This is critical in drug discovery, where the spatial orientation of different parts of a molecule determines its ability to bind to a biological target. For instance, a novel series of benzofuran carboxamide derivatives were designed as potent inhibitors of Mnk kinases, which are involved in cancer progression. nih.gov The synthesis of these complex molecules relied on a core scaffold that was systematically functionalized. Similarly, this compound could serve as the starting point for scaffolds targeting a wide range of enzymes or receptors, with one functional group acting as an anchor and the other being modified to explore the binding pocket.

Biological Activity and Mechanistic Insights Excluding Dosage/administration

Interaction with Biomolecules and Biological Pathways

Detailed studies on the direct interaction of 4-(Methoxycarbonyl)-3-methylbenzoic acid with specific biomolecules and biological pathways have not been extensively reported.

Interaction with Enzymes and Receptors

There is currently no specific information available in scientific literature detailing the direct interaction of this compound with enzymes or receptors.

Hydrolysis of Ester Group and Subsequent Biochemical Reactions

The chemical structure of this compound contains a methyl ester group. In a biological environment, ester groups are susceptible to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. This enzymatic reaction would cleave the ester bond, yielding 3-methylterephthalic acid and methanol.

The resulting carboxylic acid, 3-methylterephthalic acid, would be more polar than the parent compound, which could influence its subsequent metabolic fate and excretion from the body. The biochemical reactions following this initial hydrolysis step have not been specifically studied for this compound.

Investigated Biological Activities (Focusing on Mechanisms and Targets)

Specific biological activities for this compound have not been a significant focus of published research. While related benzoic acid derivatives have been investigated for various therapeutic properties, this specific compound remains largely uncharacterized in this regard.

Potential Antiviral Activities (e.g., Anti-HIV)

There is no available scientific literature to support any potential antiviral activities, including anti-HIV activity, for this compound.

Proteostasis Network Modulation

There is no evidence in the current scientific literature to suggest that this compound modulates the proteostasis network. While some benzoic acid derivatives isolated from natural sources have been shown to impact protein degradation systems, these findings have not been extended to this compound nih.gov.

Activation of Cathepsins B and L

There are no research findings indicating that this compound can activate cathepsins B and L. Studies on other benzoic acid derivatives have shown potent activation of these enzymes, but similar investigations have not been conducted on this compound nih.gov.

Inducing Proteasome Activity

The ubiquitin-proteasome pathway is a critical cellular system responsible for the degradation of misfolded, damaged, or redundant proteins, thereby maintaining protein homeostasis. nih.govresearchgate.net The core of this system is the 26S proteasome, a large complex where the 20S core particle carries out the primary proteolytic functions. nih.govnih.gov The 20S proteasome's active sites are located on its β-subunits and are characterized by three distinct types of enzymatic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). nih.gov

Research has shown that certain benzoic acid derivatives can enhance the activity of this protein degradation machinery. Studies on compounds isolated from the fungus Bjerkandera adusta have demonstrated that benzoic acid derivatives can promote the activity of both the ubiquitin-proteasome and the autophagy-lysosome pathways in human fibroblasts. nih.gov In particular, compounds such as 3-chloro-4-methoxybenzoic acid were found to have a strong inducing effect on proteasome activity. nih.gov Small molecules that can enhance proteasome-mediated degradation are being investigated as a potential strategy for treating various neurodegenerative diseases, which are often characterized by the accumulation of unwanted proteins. researchgate.net

Inhibitory Activity against Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin and leptin signaling pathways. nih.govnih.gov Overexpression or inappropriate functioning of PTP1B is linked to the development of insulin resistance, type 2 diabetes, and obesity. nih.govnih.gov Consequently, inhibitors of PTP1B are considered promising therapeutic targets for these metabolic disorders. nih.gov

The benzoic acid scaffold has been identified as a valuable starting point for the development of potent and selective PTP1B inhibitors. nih.govingentaconnect.com For instance, 2-(oxalylamino)-benzoic acid (OBA) has been identified as a classical competitive inhibitor of several protein-tyrosine phosphatases, including PTP1B. nih.gov X-ray crystallography has revealed that OBA and its derivatives bind to the enzyme's active site, mimicking the natural substrate and forming hydrogen bonds with the PTP signature motif. nih.gov

Further research has led to the design and synthesis of various benzoic acid derivatives with significant PTP1B inhibitory action. Docking studies of oxalyl aryl amino benzoic acid derivatives have shown favorable binding interactions within the PTP1B active site, with some modified compounds showing better docking scores than known active ligands. acs.org In another study, a series of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives were synthesized and evaluated, with the compound 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) exhibiting good PTP1B inhibitory activity with an IC50 value of 11.17 µM. nih.gov These findings underscore the potential of the benzoic acid core structure in designing novel PTP1B inhibitors. ingentaconnect.comnih.gov

| Derivative Class | Example Compound | Activity | Reference |

| Oxalylamino-benzoic acids | 2-(oxalylamino)-benzoic acid (OBA) | Competitive inhibitor of PTP1B | nih.gov |

| Acetamidobenzoic acids | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | IC50 = 11.17 µM | nih.gov |

Dual Kinase Inhibition (e.g., CK2 and GSK3β)

The strategy of designing single molecules that can inhibit multiple protein kinases is a growing area of drug discovery, particularly for complex diseases. Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK-3β) are two such kinases implicated in a variety of cellular processes and diseases, including cancer and neurodegeneration.

Casein Kinase 2 (CK2) Inhibition: CK2 is a serine/threonine kinase that is often found to be upregulated in cancer cells. nih.gov Several inhibitors targeting the ATP-binding site of CK2 have been developed. Notably, the clinical trial candidate CX-4945 (Silmitasertib), chemically known as 5-(3-chlorophenylamino)benzo[c] nih.govunisi.itnaphthyridine-8-carboxylic acid, features a benzoic acid derivative structure. nih.gov This compound binds to the ATP pocket of the CK2α catalytic subunit. nih.govnih.gov The development of selective CK2 inhibitors is an active area of research, as off-target effects can present challenges. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a multifunctional kinase involved in processes ranging from glycogen metabolism to gene transcription. researchgate.net Its dysregulation is linked to neurodegenerative disorders like Alzheimer's disease, psychiatric conditions, and diabetes. preprints.orgacs.org The design of dual-target inhibitors involving GSK-3β is seen as a promising therapeutic approach. For example, novel families of dual GSK-3β and human acetylcholinesterase (hAChE) inhibitors have been designed for potential use in Alzheimer's disease. unisi.it Similarly, dual inhibitors of human adenosine kinase (hAK) and GSK-3β have been developed as potential multifunctional neuroprotective agents. researchgate.net While benzoic acid derivatives have been central to developing inhibitors for individual kinases, their specific application in creating dual CK2/GSK3β inhibitors is not yet extensively documented in the literature.

Antibacterial and Antifungal Properties of Derivatives

Derivatives of benzoic acid have demonstrated notable activity against a range of microbial pathogens. Research into various modifications of the benzoic acid scaffold has yielded compounds with significant antibacterial and antifungal properties.

A series of hydrazide-hydrazones derived from 3-methoxybenzoic acid were synthesized and screened for antimicrobial activity. acs.org Several of these compounds showed high bacteriostatic or bactericidal activity against Gram-positive bacteria, with some exhibiting greater potency against Bacillus species than common antibiotics like ampicillin. acs.org In another study, novel valine-derived compounds, including N-acyl-α-amino acids and 1,3-oxazoles bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, were evaluated. ingentaconnect.com The most active of these compounds displayed moderate antimicrobial activity against Gram-positive reference strains such as Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 125 µg/mL. ingentaconnect.com Certain derivatives also showed activity against the fungal pathogen Candida albicans. ingentaconnect.com

Furthermore, other related phenolic compounds have shown promise. For instance, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from Senecio nutans, exhibited significant antifungal activity against Candida albicans and showed a synergistic fungicidal effect when combined with fluconazole. researchgate.net Fatty acids and their esters, which share some structural similarities with benzoic acid derivatives, are also known to possess broad antibacterial and antifungal properties.

| Derivative Class | Target Organism(s) | Observed Activity | Reference |

| Hydrazide-hydrazones of 3-methoxybenzoic acid | Bacillus spp. (Gram-positive) | High bacteriostatic/bactericidal activity | acs.org |

| Valine derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | MIC = 125 µg/mL | ingentaconnect.com |

| Valine derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Candida albicans (Fungus) | Antifungal activity noted | ingentaconnect.com |

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Candida albicans (Fungus) | Synergistic effect with fluconazole | researchgate.net |

Anti-inflammatory and Antioxidant Activities

Phenolic acids, including various benzoic acid derivatives, are well-recognized for their anti-inflammatory and antioxidant potential. These activities are largely attributed to their chemical structure, particularly the presence of hydroxyl groups that can scavenge free radicals.

The compound 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to protect the liver from carbon tetrachloride-induced toxicity in animal models through its anti-inflammatory and antioxidant mechanisms. preprints.org The protective effects included a reduction in hepatic lipid peroxidation and a significant restoration of inflammatory cytokine levels, such as TNF-α, IL-1β, IL-10, and IL-6. preprints.org HMBA administration also modulated the activity of key defensive enzymes, decreasing heme oxygenase (HO-1) activity and increasing myeloperoxidase (MPO) activity. preprints.org